GLP-2 (human) - 223460-79-5

GLP-2 (human)

Catalog Number: EVT-243177
CAS Number: 223460-79-5
Molecular Formula: C165H254N44O55S
Molecular Weight: 3766.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone primarily produced by enteroendocrine L-cells in the distal ileum and colon of the gastrointestinal tract. [] It is co-secreted with glucagon-like peptide-1 (GLP-1) from the same prohormone precursor, proglucagon, in response to nutrient ingestion. [, ] GLP-2 plays a crucial role in regulating intestinal growth, nutrient absorption, and gut barrier function. [] It exerts trophic effects on the intestinal mucosa, promoting crypt cell proliferation, reducing apoptosis, and enhancing nutrient uptake. [, ]

Synthesis Analysis

GLP-2 and its analogs can be synthesized using solid-phase peptide synthesis methods. [] This involves sequentially adding protected amino acids to a growing peptide chain on a solid support. Once the complete sequence is assembled, the peptide is cleaved from the support and deprotected. To improve stability and half-life for therapeutic use, modifications such as polyethylene glycol (PEG) conjugation (PEGylation) can be employed. []

One study utilized enzymatic site-specific transglutamination to generate Mono-PEGylated human GLP-2 (Mono-PEG-hGLP-2). [] This involved conjugating human GLP-2 to polyethylene glycol (PEG) under optimized reaction conditions. [] The synthesized Mono-PEG-hGLP-2 demonstrated resistance to degradation in vitro and showed potential as a therapeutic agent for intestinal diseases. []

Molecular Structure Analysis

Human GLP-2 is a 33-amino acid peptide with the following amino acid sequence: HADGSFSDEMNTILDNLAARDFINWLIQTKITD []. Structurally, GLP-2 shares significant homology with other members of the proglucagon family of peptides, including glucagon and GLP-1. []

Chemical Reactions Analysis

GLP-2 is rapidly inactivated in vivo by dipeptidyl peptidase-IV (DPP-IV), which cleaves the peptide at the alanine-2 position, generating GLP-2 (3-33). [, , ] This rapid degradation necessitates the development of DPP-IV-resistant analogs or DPP-IV inhibitors for therapeutic applications. []

Mechanism of Action

GLP-2 exerts its actions by binding to the glucagon-like peptide-2 receptor (GLP-2R). [, ] The GLP-2R is a G protein-coupled receptor predominantly expressed within the gastrointestinal tract, primarily on enteric neurons and enteroendocrine cells. [, , ] Binding of GLP-2 to its receptor activates downstream signaling pathways, including cyclic AMP (cAMP) production, protein kinase A (PKA), and extracellular signal-regulated kinase (ERK1/2). [, ] These signaling cascades lead to the stimulation of crypt cell proliferation, inhibition of apoptosis, enhancement of nutrient absorption, and modulation of intestinal motility and blood flow. [, , ]

Applications
  • Intestinal Adaptation: GLP-2 plays a crucial role in promoting intestinal adaptation following resection surgery. [, ] Studies in rats demonstrated that GLP-2 administration enhanced the adaptive response to massive small bowel resection, increasing jejunal and ileal diameters, mucosal wet weights, crypt depths, villus heights, and nutrient absorption. [, ] These findings suggest the potential of GLP-2 analogs in promoting intestinal adaptation and improving nutrient absorption in short bowel syndrome.
  • Inflammatory Bowel Disease: GLP-2 has shown promise in preclinical models of inflammatory bowel disease. [, , ] Studies in mice with dextran sulfate-induced colitis revealed that a human GLP-2 analog (h[Gly2]GLP-2) significantly reduced the severity of colonic injury, reversed weight loss, reduced interleukin-1 expression, and improved colon length, crypt depth, mucosal area, and integrity. [, ] This highlights the potential of GLP-2 as a therapeutic agent for inflammatory bowel diseases.
  • Necrotizing Enterocolitis: Studies in preterm pigs have explored the potential of GLP-2 in preventing and treating necrotizing enterocolitis (NEC). [, ] Although GLP-2 administration did not completely prevent NEC, it delayed the onset of the disease and showed some protective effects on the intestinal mucosa. [] These findings suggest a potential role for GLP-2 in mitigating NEC severity, although further research is needed to fully elucidate its efficacy and mechanisms in this context.
  • Chemotherapy-Induced Mucositis: GLP-2 has shown promise in attenuating chemotherapy-induced intestinal mucositis, a common side effect of cancer treatment. [] Studies in mice revealed that a GLP-2 analog improved survival, reduced bacteremia, and attenuated epithelial injury and crypt apoptosis after administration of chemotherapeutic agents. [] These findings suggest that GLP-2 could potentially be used as an adjunct therapy to reduce the debilitating effects of chemotherapy-induced mucositis.
Future Directions
  • Elucidating Extraintestinal Effects: Investigating the potential roles of GLP-2 in other organ systems, such as the liver, brain, and bone, to fully understand its pleiotropic effects. [, ]
  • Personalized Medicine Approaches: Exploring the potential for using GLP-2 levels as a biomarker for disease activity or response to therapy in intestinal disorders. []
  • Combination Therapies: Investigating the efficacy of combining GLP-2 with other therapeutic agents, such as growth factors or anti-inflammatory drugs, to enhance its therapeutic potential in various intestinal diseases. []

Glucagon-Like Peptide-1 (GLP-1)

Compound Description: Glucagon-like peptide-1 (GLP-1) is a 30-amino acid peptide hormone derived from the proglucagon gene. It is secreted by intestinal L-cells in response to nutrient ingestion. [] GLP-1 plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells, suppressing glucagon release, delaying gastric emptying, and reducing appetite. [] These actions make GLP-1 a valuable target for the treatment of type 2 diabetes. []

Relevance: GLP-1 shares a high degree of structural similarity with GLP-2 (human), as both peptides are encoded by the same gene and share a common evolutionary origin. [] Several studies in the provided corpus highlight the co-secretion and functional interplay between GLP-1 and GLP-2 in the regulation of intestinal function and glucose homeostasis. [, , , , , , ]

Teduglutide

Compound Description: Teduglutide (Gattex, Revestive) is a recombinant analog of human GLP-2 that exhibits enhanced protease resistance, leading to a prolonged half-life compared with native GLP-2. [] This improved pharmacokinetic profile makes teduglutide suitable for clinical use. Teduglutide is approved for the treatment of short bowel syndrome in adult patients who require parenteral nutrition. []

Relevance: Teduglutide is structurally related to GLP-2 (human) as it is a synthetic analog designed to mimic its biological activity. [] The modifications introduced in teduglutide's structure enhance its resistance to enzymatic degradation, thereby prolonging its duration of action. []

Relevance: GLP-2(3-33) is structurally related to GLP-2 (human) as it represents a modified version of the native peptide with a truncated N-terminus. [] This structural alteration confers antagonistic properties to GLP-2(3-33), making it a valuable tool for studying the physiological and pharmacological effects of GLP-2. []

h[Gly2]GLP-2

Compound Description: h[Gly2]GLP-2 is a synthetic analog of GLP-2 with enhanced protease resistance due to the substitution of alanine with glycine at the second position from the N-terminus. [, , ] This modification significantly prolongs the half-life of h[Gly2]GLP-2 compared with native GLP-2, enhancing its therapeutic potential. [, , ] Studies have shown that h[Gly2]GLP-2 exhibits potent intestinotrophic effects, stimulating intestinal growth and repair in animal models of colitis and intestinal injury. [, ]

Relevance: h[Gly2]GLP-2 is structurally related to GLP-2 (human) as it represents a synthetic analog designed to mimic its biological activity with improved pharmacokinetic properties. [, , ] The substitution of alanine with glycine at the second position protects h[Gly2]GLP-2 from rapid degradation by dipeptidyl peptidase IV, leading to a longer duration of action. [, , ]

mPEGylated hGLP-2 (Mono-PEG-hGLP-2)

Compound Description: Mono-PEG-hGLP-2 is a modified form of human GLP-2 conjugated with polyethylene glycol (PEG). [] PEGylation is a widely employed strategy to enhance the stability and half-life of therapeutic peptides. In the context of GLP-2, PEGylation significantly improves its resistance to enzymatic degradation, leading to prolonged in vivo activity. []

Relevance: Mono-PEG-hGLP-2 is structurally related to GLP-2 (human) as it represents a chemically modified version of the native peptide with a PEG molecule attached to improve its pharmacokinetic properties. [] This modification aims to prolong the therapeutic window of GLP-2 by reducing its susceptibility to degradation by proteases. []

OWL833

Compound Description: OWL833 is a novel, orally active, non-peptide GLP-1 receptor agonist. [] Unlike GLP-1 analogs, which are peptides requiring injection, OWL833 can be administered orally, offering a potential advantage for patient convenience. [] In preclinical studies, OWL833 has demonstrated efficacy in improving glucose tolerance by enhancing insulin secretion and reducing food intake. []

Relevance: While not structurally related to GLP-2 (human), OWL833 is included in this list due to its interaction with the GLP-1 receptor, which shares a close evolutionary relationship with the GLP-2 receptor. [] Both receptors belong to the class B G protein-coupled receptor family and exhibit a significant degree of structural homology. [] The development of OWL833 highlights the ongoing research efforts to identify small molecule agonists targeting the GLP-1 receptor, a strategy that could potentially be extended to the GLP-2 receptor in the future. []

Xenopus GLP-1s (xenGLP-1A, xenGLP-1B, xenGLP-1C)

Compound Description: These are three unique glucagon-like peptides found in the amphibian, Xenopus laevis. [] Despite having nine amino acid differences compared to human GLP-1, these peptides act as agonists for the human GLP-1 receptor (hGLP-1R) stimulating cAMP production and insulin release from the pancreas. []

Relevance: Although originating from a different species, these Xenopus GLP-1 peptides provide insights into the structural requirements for GLP-1 receptor activation and highlight the conserved nature of GLP-1's function across species. [] Understanding the structural diversity and functional conservation of GLP-1 peptides across species might offer insights for developing novel GLP-1 receptor agonists, which, given the structural similarities between GLP-1 and GLP-2 (human), could have implications for GLP-2 research as well. []

Properties

CAS Number

223460-79-5

Product Name

GLP-2 (human)

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

Molecular Formula

C165H254N44O55S

Molecular Weight

3766.1 g/mol

InChI

InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1

InChI Key

TWSALRJGPBVBQU-PKQQPRCHSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N

Synonyms

GLP-2 (human); Glucagon-like peptide 2 (human)

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.